(4,5-Dibromofuran-2-yl)methanol
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Overview
Description
(4,5-Dibromofuran-2-yl)methanol is an organic compound belonging to the furan family, characterized by a furan ring substituted with two bromine atoms at positions 4 and 5, and a hydroxymethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dibromofuran-2-yl)methanol typically involves the bromination of furan derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromofuran is then subjected to a formylation reaction using formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient bromination and formylation. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dibromofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and acetic acid under reflux conditions.
Substitution: Sodium methoxide in methanol or sodium thiolate in ethanol.
Major Products:
Oxidation: (4,5-Dibromofuran-2-yl)carboxylic acid.
Reduction: 2-Hydroxymethylfuran.
Substitution: (4,5-Dimethoxyfuran-2-yl)methanol or (4,5-Dithiophenylfuran-2-yl)methanol.
Scientific Research Applications
(4,5-Dibromofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4,5-Dibromofuran-2-yl)methanol is largely dependent on its chemical reactivity. The presence of bromine atoms and a hydroxymethyl group allows it to participate in various biochemical pathways. For instance, in biological systems, it may interact with enzymes and proteins through electrophilic substitution, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(4,5-Dichlorofuran-2-yl)methanol: Similar structure but with chlorine atoms instead of bromine.
(4,5-Difluorofuran-2-yl)methanol: Contains fluorine atoms, offering different reactivity and properties.
(4,5-Diiodofuran-2-yl)methanol: Iodine atoms provide unique characteristics compared to bromine.
Uniqueness: (4,5-Dibromofuran-2-yl)methanol is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(4,5-dibromofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAVZLRDKHERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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